molecular formula C16H22N2O B7337601 (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol

(2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol

Cat. No.: B7337601
M. Wt: 258.36 g/mol
InChI Key: KATXJILUTNDPRT-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol is a synthetic compound that is commonly used in scientific research to investigate its mechanism of action and its biochemical and physiological effects. This compound is also known as 4-(1H-Indol-3-yl)-1-piperidinepropan-2-ol or 4-(1H-Indol-3-yl)-1-(2-hydroxypropyl)piperidine.

Mechanism of Action

The mechanism of action of (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with the serotonin and dopamine systems, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. Additionally, this compound has been shown to modulate the activity of various cellular signaling pathways, including the cAMP and PKA pathways.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol in lab experiments include its high purity and stability, as well as its well-characterized mechanism of action. However, some limitations of this compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it safely.

Future Directions

There are many potential future directions for research involving (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol. For example, further studies could investigate its potential as a therapeutic agent for the treatment of neurological disorders such as depression, anxiety, and addiction. Additionally, future research could explore the role of this compound in the regulation of cellular signaling pathways and its potential applications in drug discovery and development. Finally, further studies could investigate the safety and efficacy of this compound in various animal models and clinical trials.

Synthesis Methods

The synthesis of (2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol involves the reaction of indole-3-carboxaldehyde with piperidine and 2-hydroxypropanol in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the final product.

Scientific Research Applications

(2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol has been widely used in scientific research to investigate its mechanism of action and its biochemical and physiological effects. This compound has been studied in various contexts, including its potential as a therapeutic agent for the treatment of neurological disorders and its role in the regulation of cellular signaling pathways.

Properties

IUPAC Name

(2R)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-12(19)11-18-8-6-13(7-9-18)15-10-17-16-5-3-2-4-14(15)16/h2-5,10,12-13,17,19H,6-9,11H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATXJILUTNDPRT-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)C2=CNC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CCC(CC1)C2=CNC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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